Cas no 99503-75-0 (Benzenamine, 3,3'-[(5-chloro-1,3-phenylene)bis(oxy)]bis-)
99503-75-0 structure
Product Name:Benzenamine, 3,3'-[(5-chloro-1,3-phenylene)bis(oxy)]bis-
CAS No:99503-75-0
MF:C18H15ClN2O2
MW:326.776903390884
CID:750200
PubChem ID:13531049
Update Time:2025-04-19
Benzenamine, 3,3'-[(5-chloro-1,3-phenylene)bis(oxy)]bis- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 3,3'-[(5-chloro-1,3-phenylene)bis(oxy)]bis-
- 3,3'-[(5-Chloro-1,3-phenylene)bis(oxy)]bisaniline
- 3-[3-(3-aminophenoxy)-5-chlorophenoxy]aniline
- 1,3-bis-(3-aminophenoxy)-5-chlorobenzene
- 1,3-bis(3-aminophenoxy)-5-chlorobenzene
- DTXSID80543102
- 3,3'-[(5-Chloro-1,3-phenylene)bis(oxy)]dianiline
- 99503-75-0
- SCHEMBL7190143
- PVAFXZHYHVOLDG-UHFFFAOYSA-N
-
- Inchi: 1S/C18H15ClN2O2/c19-12-7-17(22-15-5-1-3-13(20)9-15)11-18(8-12)23-16-6-2-4-14(21)10-16/h1-11H,20-21H2
- InChI Key: PVAFXZHYHVOLDG-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)OC1C=CC=C(C=1)N)OC1C=CC=C(C=1)N
Computed Properties
- Exact Mass: 326.0822054g/mol
- Monoisotopic Mass: 326.0822054g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 70.5Ų
Benzenamine, 3,3'-[(5-chloro-1,3-phenylene)bis(oxy)]bis- Related Literature
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
99503-75-0 (Benzenamine, 3,3'-[(5-chloro-1,3-phenylene)bis(oxy)]bis-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent